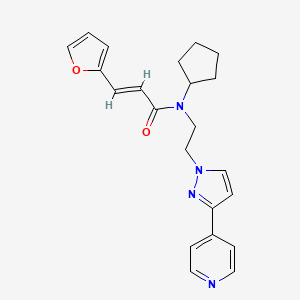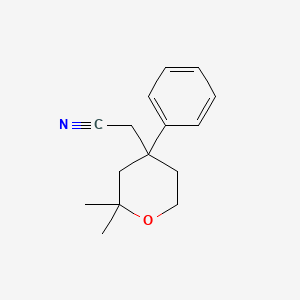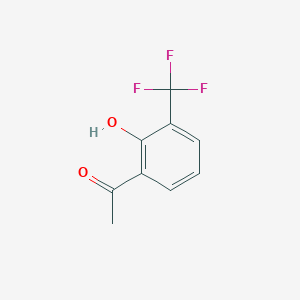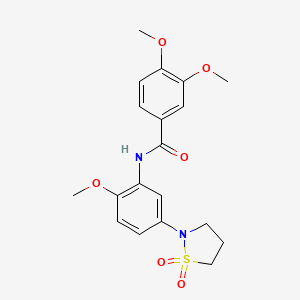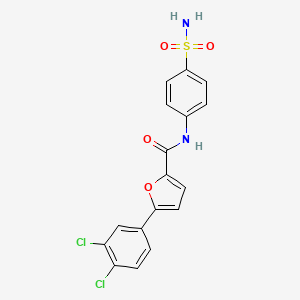
5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" is related to a class of organic compounds known for their diverse biological activities. While specific studies directly addressing this compound were not found, related research on furan carboxamides and their synthesis, structural analysis, and properties provides insights into the chemistry and potential functionalities of this compound.
Synthesis Analysis
Synthesis of furan-2-carboxamide derivatives often involves multi-step organic reactions, including condensation, cyclization, and functionalization steps. For example, the synthesis of related furan carboxamides involves the Gewald reaction, followed by reactions with various aryl aldehydes to yield Schiff bases, indicating a complex and versatile synthetic pathway that could be applicable to the synthesis of "5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" (Arora et al., 2013).
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered oxygen-containing heterocycle, attached to a carboxamide group. This structure is crucial for the compound's reactivity and interaction with biological targets. Structural analogs, such as "5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide," provide insights into the potential three-dimensional conformation and electronic distribution within the molecule, impacting its chemical behavior and biological activity (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
Furan carboxamides participate in various chemical reactions, highlighting their reactivity and potential for functionalization and modification. For instance, the synthesis of furan-2(5H)-one derivatives using a catalyst demonstrates the potential for creating diverse chemical entities with unique properties, suggesting that "5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" could undergo similar reactions to yield novel compounds with tailored functionalities (Khodaei et al., 2018).
Physical Properties Analysis
The physical properties of furan carboxamides, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides shows that these compounds can form high-performance materials, suggesting that the physical properties of "5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" may be tailored for specific applications (Jiang et al., 2015).
Chemical Properties Analysis
The chemical properties of furan carboxamides, including their reactivity towards nucleophiles, electrophiles, and their participation in cycloaddition reactions, are crucial for understanding their functionality. Studies on similar compounds, like the synthesis and evaluation of furan-3-carboxamides for antimicrobial activity, indicate that the chemical properties of these compounds can be harnessed for therapeutic purposes, suggesting potential chemical interactions and activities for "5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" as well (Zanatta et al., 2007).
Scientific Research Applications
Synthesis and Biological Activities
Research has demonstrated the synthesis of furan-2-carboxamide derivatives through various chemical reactions, aiming to evaluate their biological activities, including anti-bacterial, anti-inflammatory, and antimicrobial properties. For instance, the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling showed significant anti-bacterial activities against drug-resistant bacteria, highlighting its potential as a potent anti-bacterial agent (A. Siddiqa et al., 2022). Moreover, enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides has been investigated as sustainable alternatives to polyphthalamides, indicating its application in high-performance materials (Yi Jiang et al., 2015).
Catalysis and Synthetic Applications
The development of novel catalysts for the synthesis of furan derivatives has been explored, showing the use of supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles as a recoverable and recyclable catalyst for the synthesis of 3,4,5-trisubstituted furan-2(5H)-one derivatives. This research showcases the catalyst's high catalytic activity and reusability, providing a clean production method for furan derivatives (M. Khodaei et al., 2018).
Antimicrobial and Antifungal Agents
Furan derivatives have also been evaluated for their antimicrobial and antifungal activities. For example, diguanidino and "reversed" diamidino 2,5-diarylfurans have been synthesized, showing high DNA binding affinities and significant activity against Mycobacterium tuberculosis and Candida albicans, suggesting their potential as antimicrobial and antifungal agents (C. E. Stephens et al., 2001).
Sphingosine-1-phosphate 4 (S1P₄) Receptor Antagonists
A novel application includes the discovery of selective small molecule antagonists of the S1P₄ receptor, which could serve as therapeutic agents for treating influenza virus infection and conditions where reactive thrombocytosis is undesired. This research highlights the synthesis and structural-activity relationships (SAR) of furan-2-carboxamide derivatives as potent and selective S1P₄ antagonists, suitable for in vivo pharmacological validation (M. Urbano et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4S/c18-13-6-1-10(9-14(13)19)15-7-8-16(25-15)17(22)21-11-2-4-12(5-3-11)26(20,23)24/h1-9H,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXBGPZJINEDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)
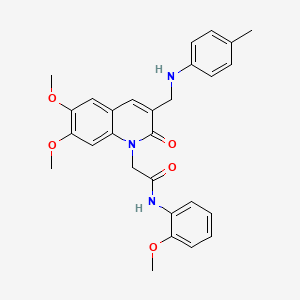

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)
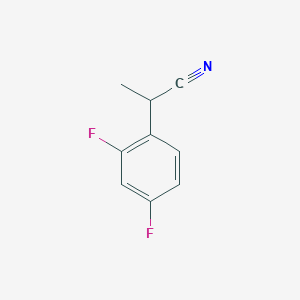

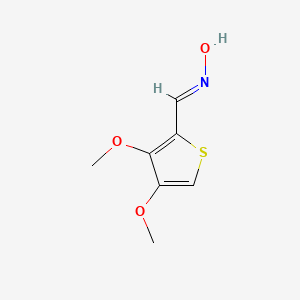
![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)
